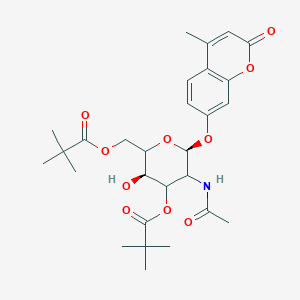

4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside is a synthetic compound widely used in biochemical research. It is a fluorogenic substrate, meaning it releases a fluorescent signal upon enzymatic cleavage, making it valuable in various assays and diagnostic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside typically involves multiple steps. The starting material is often 4-methylumbelliferone, which undergoes glycosylation with a protected galactosamine derivative. The reaction conditions usually include the use of a Lewis acid catalyst and an inert atmosphere to prevent oxidation. The final product is obtained after deprotection and purification steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside primarily undergoes hydrolysis reactions. Enzymatic hydrolysis by specific glycosidases releases 4-methylumbelliferone, which fluoresces under UV light .

Common Reagents and Conditions: Common reagents used in these reactions include glycosidases such as beta-galactosidase. The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature .

Major Products: The major product of enzymatic hydrolysis is 4-methylumbelliferone, which is easily detectable due to its fluorescent properties .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

- Molecular Formula : C₁₉H₃₃N₁O₁₁

- Molecular Weight : Approximately 479.59 g/mol

- Appearance : White to light yellow powder

- Purity : Typically exceeds 98% as determined by high-performance liquid chromatography (HPLC)

The compound acts primarily as a substrate for β-hexosaminidases, releasing the fluorescent product 4-methylumbelliferone upon enzymatic cleavage. This reaction is crucial for quantifying enzyme activity in various biological samples, allowing researchers to monitor enzyme kinetics effectively.

Enzyme Activity Assays

4-Methylumbelliferyl 2-acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside is extensively used in assays to measure the activity of glycosidases. These assays are vital in clinical diagnostics for detecting enzyme deficiencies associated with lysosomal storage diseases such as:

- Gaucher’s Disease

- Schindler Disease

The fluorescent signal generated from the cleavage of the substrate allows for sensitive and rapid quantification of enzyme activity.

Diagnostic Applications

In medical diagnostics, this compound plays a significant role in screening for genetic disorders. The fluorescence emitted upon enzymatic hydrolysis can be quantitatively measured, providing insights into the presence or absence of specific enzyme activities linked to metabolic disorders.

Biochemical Pathway Studies

Research involving this compound has expanded into studying metabolic pathways related to glycosidases. By utilizing the compound, scientists can investigate the dynamics of lysosomal degradation pathways and their implications in various diseases.

Case Study on Lysosomal Storage Disorders

Objective : Evaluate the efficacy of the compound in diagnosing Gaucher's disease.

Findings : The assay demonstrated a clear correlation between enzyme activity levels and disease presence, showcasing its utility in clinical settings.

Study on Enzyme Kinetics

Objective : Investigate the kinetics of β-hexosaminidases using the substrate.

Results : The study revealed detailed insights into enzyme mechanisms and provided data on substrate affinity and turnover rates.

Wirkmechanismus

The compound exerts its effects through enzymatic hydrolysis. Glycosidases cleave the glycosidic bond, releasing 4-methylumbelliferone. This reaction is highly specific, allowing for precise measurement of enzyme activity. The fluorescent signal generated upon cleavage is proportional to the enzyme activity, making it a reliable indicator in various assays .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

- 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide

- 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Uniqueness: Compared to similar compounds, 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside offers higher specificity and sensitivity in enzyme assays. Its unique structure allows for selective cleavage by specific glycosidases, making it a preferred choice in diagnostic applications .

Biologische Aktivität

- Molecular Formula : C28H37NO10

- Molecular Weight : 533.6 g/mol

- Density : 1.27 g/cm³

- Melting Point : 189-191°C

- Boiling Point : Approximately 719.1°C

Enzyme Substrate

4-MU-Gal serves as a substrate for β-hexosaminidases, which are enzymes that hydrolyze glycosidic bonds in glycoproteins and glycolipids. Upon enzymatic cleavage, it releases 4-methylumbelliferone (4-MU) , a fluorescent compound that can be quantitatively measured. This property makes it an essential tool for studying enzyme kinetics and activity in various biological samples.

Applications in Research

-

Enzyme Activity Assays :

- Used to evaluate the activity of β-hexosaminidases in clinical samples such as blood serum and tissue extracts.

- Enables the detection of lysosomal storage disorders by measuring enzyme deficiencies.

-

Fluorometric Measurement :

- The fluorescence intensity of the released 4-MU is proportional to the enzyme activity, allowing for sensitive detection methods in diagnostic applications.

-

Biochemical Pathway Analysis :

- Assists in understanding metabolic pathways involving glycosaminoglycans and glycoproteins.

- Useful in immunology and inflammation research, where these pathways play critical roles.

Study 1: N-Acetyl-alpha-D-glucosaminidase Assay

A study demonstrated that 4-MU-Gal could be utilized to create a sensitive assay for N-acetyl-alpha-D-glucosaminidase (EC 3.2.1.50). The assay showed effective quantification of enzyme activity from pig liver and human blood serum samples, highlighting its utility in clinical diagnostics and research into metabolic disorders .

Study 2: Lysosomal Storage Disorders

Research involving patients with lysosomal storage disorders indicated that measuring β-hexosaminidase activity using 4-MU-Gal could help diagnose conditions like Tay-Sachs disease and Sandhoff disease by identifying enzyme deficiencies .

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Formula | C28H37NO10 |

| Molecular Weight | 533.6 g/mol |

| Density | 1.27 g/cm³ |

| Melting Point | 189-191°C |

| Boiling Point | ~719.1°C |

Eigenschaften

IUPAC Name |

[(3R,6S)-5-acetamido-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37NO10/c1-14-11-20(31)37-18-12-16(9-10-17(14)18)36-24-21(29-15(2)30)23(39-26(34)28(6,7)8)22(32)19(38-24)13-35-25(33)27(3,4)5/h9-12,19,21-24,32H,13H2,1-8H3,(H,29,30)/t19?,21?,22-,23?,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXSONYTZFSEJG-TYXDZGKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C(C)(C)C)O)OC(=O)C(C)(C)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@H](C(O3)COC(=O)C(C)(C)C)O)OC(=O)C(C)(C)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.